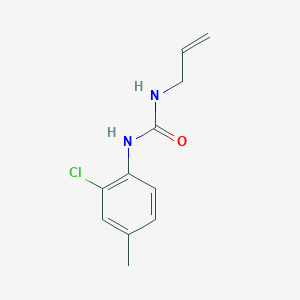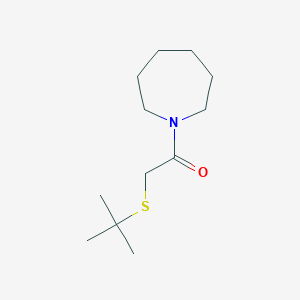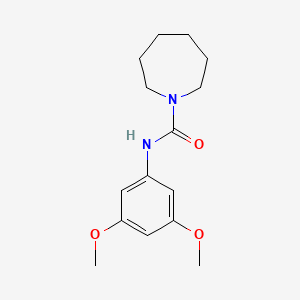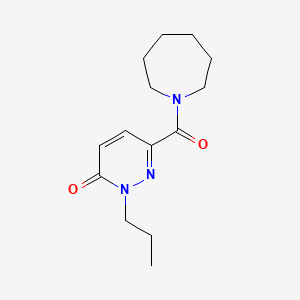
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide, also known as CMH-1, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the proteasome-associated deubiquitinase (DUB) activity, which plays a crucial role in regulating protein degradation and turnover.
作用机制
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide inhibits the DUB activity of the proteasome, which leads to the accumulation of polyubiquitinated proteins and the activation of the unfolded protein response (UPR). This ultimately results in the induction of apoptosis in cancer cells. Additionally, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to inhibit the activity of the 19S regulatory particle of the proteasome, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce endoplasmic reticulum stress and autophagy, which may contribute to its anti-tumor effects. It has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and immune response.
实验室实验的优点和局限性
One advantage of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide is its specificity for the proteasome-associated DUB activity, which makes it a useful tool for studying the role of DUBs in various cellular processes. However, its low solubility in water and tendency to form aggregates can make it difficult to work with in certain experimental settings. Additionally, its cytotoxic effects may limit its use in certain assays.
未来方向
There are several future directions for research on N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions. Additionally, further investigation into the mechanism of action of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide may uncover new targets for therapeutic intervention.
合成方法
The synthesis of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylphenylamine with morpholine to form N-(2-chloro-4-methylphenyl)morpholine. This intermediate is then reacted with phosgene and ammonia to yield N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been studied extensively in the context of cancer research, as DUB inhibition has been shown to have anti-tumor effects. Specifically, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated as a potential treatment for neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-2-3-11(10(13)8-9)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCEDPPYIMIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

